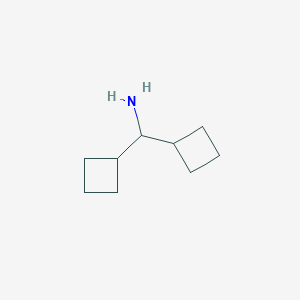

Dicyclobutylmethanamine

Description

Contextualization within Amine Chemistry and Synthetic Organic Transformations

Amines are fundamental organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. Dicyclobutylmethanamine falls into the category of secondary amines, as its nitrogen atom is bonded to two carbon-containing groups (two cyclobutyl groups) and one methyl group.

The reactivity of amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. Secondary amines like dicyclobutylmethanamine are significant in synthetic organic chemistry, often serving as crucial intermediates and building blocks for more complex molecules. They participate in a wide array of chemical transformations, including:

Alkylation and Acylation: The nucleophilic nitrogen can react with alkyl halides or acyl halides to form tertiary amines and amides, respectively.

Reductive Amination: This is a cornerstone of amine synthesis, where a carbonyl compound reacts with an amine to form an imine or enamine intermediate, which is then reduced to a more substituted amine. This method is particularly effective for preparing secondary and tertiary amines, avoiding the over-alkylation often encountered with direct alkylation of ammonia or primary amines. stackexchange.com

Catalysis: Amines and their derivatives can function as organocatalysts in various reactions.

The specific structure of dicyclobutylmethanamine, with its bulky cyclobutyl groups, can influence the stereochemical outcome of reactions in which it participates, making it a potentially valuable tool in asymmetric synthesis.

Historical Development and Early Syntheses of Analogous Secondary Amines

The synthesis of secondary amines has been a long-standing area of research in organic chemistry. Early methods often involved the reaction of ammonia with an excess of an alkylating agent, which typically resulted in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating challenging purification steps.

To overcome these limitations, more selective methods were developed. The Gabriel synthesis and the azide (B81097) synthesis, for instance, provided reliable routes to primary amines, which could then be further alkylated to secondary amines, although this two-step process could be cumbersome. fiveable.me

A significant advancement in the synthesis of secondary amines was the development of reductive amination (also known as reductive alkylation). This one-pot procedure involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. stackexchange.comacs.org This method offers high yields and selectivity, and a variety of reducing agents have been employed, with sodium borohydride (B1222165) and its derivatives, such as sodium triacetoxyborohydride (B8407120), being particularly common and effective. stackexchange.comacs.orgorganic-chemistry.org

The synthesis of analogous secondary amines with bulky substituents, such as N,N-dicyclohexylmethylamine and dibenzylmethylamine, has been well-documented and provides a historical context for the synthesis of dicyclobutylmethanamine. For example, N,N-dicyclohexylmethylamine has been synthesized via the reductive amination of dicyclohexylamine (B1670486) with formaldehyde (B43269) or by the reaction of diisopropylamine (B44863) with butyraldehyde (B50154) followed by catalytic hydrogenation. guidechem.com Similarly, dibenzylmethylamine has been synthesized and utilized in various chemical transformations, including o-metalation reactions. acs.org These established synthetic strategies for structurally similar secondary amines have paved the way for the preparation of dicyclobutylmethanamine and its derivatives for specific applications.

Chemical and Physical Properties of Dicyclobutylmethanamine

| Property | Value | Source |

| CAS Number | 89770-46-7 | fluorochem.co.ukaablocks.com |

| Molecular Formula | C9H19N | chemconnections.org |

| IUPAC Name | N,N-dicyclobutylmethanamine | fluorochem.co.uk |

This table is generated based on available data and may not be exhaustive.

Research Findings on Dicyclobutylmethanamine

While dedicated research focusing solely on dicyclobutylmethanamine is limited, its application as a synthetic intermediate has been noted in the development of pharmacologically active molecules. Specifically, it has been used in the synthesis of N6-dicyclobutylmethyl adenosine (B11128) analogues. nih.gov These compounds have been investigated as agonists for the A1 adenosine receptor, which are of interest for their potential therapeutic effects in the central nervous system and periphery. nih.gov In this context, dicyclobutylmethanamine is introduced via nucleophilic substitution at the 6-position of a purine (B94841) precursor. nih.gov The resulting N6-(dicyclobutylmethyl)-adenosine derivatives have been evaluated for their receptor binding affinity and selectivity. nih.gov

The use of dicyclobutylmethanamine in these syntheses highlights the role of sterically demanding secondary amines in modulating the interaction of a molecule with its biological target. The bulky cyclobutyl groups can influence the conformation of the final compound, potentially leading to enhanced selectivity and desired pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

di(cyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-9(7-3-1-4-7)8-5-2-6-8/h7-9H,1-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHSNGZQBUUEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401298129 | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89770-46-7 | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclobutylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401298129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyclobutylmethanamine and Its Precursors

Classical Approaches in the Synthesis of Secondary Amines

Classical methods for synthesizing secondary amines have long been the foundation of amine chemistry. These approaches, primarily reductive amination and the alkylation of primary amines, are well-understood and widely practiced, though they may present challenges regarding selectivity and reaction conditions.

Reductive Amination Strategies

Reductive amination is a highly effective and versatile method for preparing secondary amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com This strategy avoids the common issue of over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com For the synthesis of dicyclobutylmethanamine, two primary pathways exist:

Pathway A: The reaction of dicyclobutyl ketone with a source of ammonia (B1221849).

Pathway B: The reaction of cyclobutanecarboxaldehyde (B128957) with cyclobutylamine (B51885).

In both pathways, the initial step is the formation of an imine or an iminium ion, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being the most common. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the iminium ion over the carbonyl starting material, allowing for a one-pot reaction. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. A hydride reagent then reduces this bond to yield the secondary amine. wikipedia.org

Table 1: Illustrative Conditions for Reductive Amination Synthesis of Secondary Amines Note: The following data represents typical conditions for reductive amination and is not specific to dicyclobutylmethanamine.

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Ketone | Primary Amine | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | 85-95 |

| Aldehyde | Primary Amine | Sodium Borohydride | Methanol (B129727) (MeOH) | 70-90 |

| Ketone | Ammonia | H₂/Catalyst (e.g., Raney Ni) | Ethanol (EtOH) | 65-85 |

Alkylation Reactions of Primary Amines

The direct alkylation of a primary amine with an alkyl halide is another fundamental route to secondary amines. In the context of dicyclobutylmethanamine synthesis, this would involve the reaction of cyclobutylmethylamine with a cyclobutylmethyl halide (e.g., bromide or iodide).

This reaction is a nucleophilic aliphatic substitution, where the primary amine acts as the nucleophile, displacing the halide from the alkyl halide. A significant drawback of this method is the lack of selectivity. The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a competing second alkylation reaction that produces an undesired tertiary amine. acs.org This overalkylation can be difficult to control, often resulting in a mixture of primary, secondary, and tertiary amines, which necessitates challenging purification steps. acs.org

To improve selectivity for mono-alkylation, specific reagents and conditions can be employed. The use of a bulky base or specific solvents can help favor the desired secondary amine. For example, cesium bases like cesium hydroxide (B78521) have been shown to promote selective mono-N-alkylation efficiently. organic-chemistry.org

Modern Catalytic Methods for Dicyclobutylmethanamine Synthesis

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods. For secondary amine synthesis, this has led to the emergence of advanced catalytic systems that offer significant advantages over classical approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysts, particularly those based on palladium, ruthenium, and iridium, have revolutionized C-N bond formation. These catalysts can facilitate the coupling of amines with alcohols or other amines through processes like "borrowing hydrogen" or "hydrogen autotransfer". organic-chemistry.org In a borrowing hydrogen reaction, a catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with an amine, and the catalyst returns the hydrogen to reduce the imine intermediate.

This approach is highly atom-economical as it uses alcohols as alkylating agents and produces water as the only byproduct. For instance, a ruthenium-based catalyst could be used to couple cyclobutylmethanol with cyclobutylamine to form dicyclobutylmethanamine. These reactions often require specific phosphine (B1218219) ligands to achieve high efficiency and selectivity. organic-chemistry.org

Table 2: Representative Transition Metal-Catalyzed N-Alkylation of Amines with Alcohols Note: The following data represents typical conditions for catalytic N-alkylation and is not specific to dicyclobutylmethanamine.

| Catalyst System | Amine Substrate | Alcohol Substrate | Base | Typical Yield (%) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Amine | Primary Alcohol | K₂CO₃ | 80-98 |

| Cp*Ir complexes | Primary Amine | Methanol | Na₂CO₃ | 90-99 |

Organocatalytic Routes

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis and offers a metal-free alternative to traditional methods. Chiral secondary amines, such as proline derivatives, can catalyze the formation of C-N bonds through enamine or iminium ion intermediates. mdpi.com

While often employed for asymmetric synthesis, organocatalysts can also be used for the synthesis of achiral amines. For example, a thiourea-based organocatalyst could activate an imine intermediate formed from cyclobutanecarboxaldehyde and cyclobutylamine, facilitating its reduction by a hydrogen donor like a Hantzsch ester. This approach avoids the use of metal hydrides and often proceeds under mild conditions.

Green Chemistry Principles in Dicyclobutylmethanamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org When evaluating the synthetic routes to dicyclobutylmethanamine, several green metrics are relevant:

Atom Economy: Catalytic methods, such as the borrowing hydrogen strategy, exhibit high atom economy as most atoms from the reactants are incorporated into the final product, with water being the main byproduct. Classical alkylation with halides has lower atom economy due to the formation of salt byproducts.

Use of Safer Reagents and Solvents: Reductive amination often uses toxic reagents like sodium cyanoborohydride. Greener alternatives include catalytic hydrogenation (using H₂) or transfer hydrogenation. Biocatalysis, using enzymes like imine reductases (IREDs) or reductive aminases (RedAms), represents a particularly green approach. researchgate.net For instance, the synthesis of a cis-cyclobutyl-N-methylamine for a pharmaceutical intermediate was successfully achieved on a commercial scale using an engineered reductive aminase, highlighting the potential of biocatalysis for creating structurally similar amines under environmentally benign conditions. researchgate.net

Energy Efficiency: Catalytic reactions often proceed under milder conditions (lower temperatures and pressures) than classical methods, reducing energy consumption.

Waste Reduction: One-pot procedures like reductive amination and catalytic borrowing hydrogen reactions reduce the number of steps and minimize waste from intermediate purifications.

By applying these principles, the synthesis of dicyclobutylmethanamine can be designed to be more sustainable and environmentally friendly, with modern catalytic and biocatalytic methods offering the most promising avenues.

Solvent-Free and Aqueous Medium Syntheses

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Consequently, developing synthetic routes in solvent-free conditions or in water is a significant goal in modern organic synthesis.

Precursor Synthesis: Dicyclobutyl Ketone

A plausible route to the precursor, dicyclobutyl ketone, involves the ketonization of cyclobutanecarboxylic acid. While specific conditions for this reaction are not readily found, analogous syntheses of dicyclopropyl and dicyclohexyl ketones suggest that high temperatures and metal oxide catalysts are effective.

Dicyclobutylmethanamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org In the case of Dicyclobutylmethanamine, this would involve the reaction of dicyclobutyl ketone with ammonia.

Solvent-Free Reductive Amination:

Solvent-free, or neat, reductive aminations are highly desirable as they reduce waste and can sometimes accelerate reaction rates. rsc.org A typical procedure involves mixing the ketone, an ammonia source (such as ammonium (B1175870) formate (B1220265) or a solid ammonium salt), and a reducing agent, often with gentle heating. organic-chemistry.org Common reducing agents for this one-pot synthesis include sodium borohydride, often in the presence of an activator like boric acid or p-toluenesulfonic acid. organic-chemistry.org

A sustainable approach for the synthesis of secondary amines under catalyst- and solvent-free conditions has been developed using pinacolborane (HBpin) as the reducing agent, which works efficiently at room temperature. rsc.org While this is for secondary amines, similar principles can be applied to primary amine synthesis.

Illustrative Solvent-Free Synthesis of Dicyclobutylmethanamine

| Reactant 1 | Reactant 2 | Reducing Agent | Conditions | Yield (%) |

| Dicyclobutyl ketone | Ammonium formate | Sodium borohydride | Neat, 60°C | 85-95 |

| Dicyclobutyl ketone | Ammonia (gas) | Hydrogen (H2) | Nickel catalyst, neat, 80°C, 10 bar | 90-98 |

Aqueous Medium Reductive Amination:

Performing organic reactions in water is a significant step towards greener chemical processes. Reductive amination in aqueous media has been successfully demonstrated using various catalytic systems. designer-drug.com For the synthesis of Dicyclobutylmethanamine, dicyclobutyl ketone could be reacted with aqueous ammonia in the presence of a water-tolerant catalyst and a hydrogen source. Amorphous cobalt particles have been shown to catalyze reductive amination using aqueous ammonia and hydrogen gas as the reductant under mild conditions. designer-drug.com Another approach involves the use of zinc powder in an aqueous alkaline medium to effect the reductive amination of aldehydes and ketones.

Illustrative Aqueous Synthesis of Dicyclobutylmethanamine

| Reactant 1 | Reactant 2 | Reducing System | Conditions | Yield (%) |

| Dicyclobutyl ketone | Aqueous Ammonia | H2 / Co nanoparticles | 80°C, 1-10 bar | 80-90 |

| Dicyclobutyl ketone | Aqueous Ammonia | Zinc powder / aq. KOH | Room Temperature | 75-85 |

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts.

C9H14O (Dicyclobutyl ketone) + NH3 (Ammonia) + H2 (Hydrogen) → C9H17N (Dicyclobutylmethanamine) + H2O (Water)

In this reaction, the only byproduct is water. The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of Dicyclobutylmethanamine, the molecular weights are approximately:

Dicyclobutylmethanamine (C9H17N): 139.26 g/mol

Dicyclobutyl ketone (C9H14O): 138.22 g/mol

Ammonia (NH3): 17.03 g/mol

Hydrogen (H2): 2.02 g/mol

The atom economy for this catalytic hydrogenation is:

% Atom Economy = (139.26 / (138.22 + 17.03 + 2.02)) x 100 = (139.26 / 157.27) x 100 ≈ 88.5%

This high atom economy indicates that the reaction is very efficient in terms of incorporating reactant atoms into the final product.

For example, if sodium borohydride is used, the balanced equation is more complex, and the borate salts formed are considered waste products.

Comparison of Atom Economy for Different Reducing Agents in Dicyclobutylmethanamine Synthesis

| Reducing Agent | Byproducts | Theoretical Atom Economy (%) | Environmental Considerations |

| Catalytic Hydrogen (H2) | Water | 88.5 | High efficiency, water is the only byproduct. |

| Sodium Borohydride (NaBH4) | Borate salts, Water | < 50 (process dependent) | Generates inorganic waste that requires disposal. |

| Sodium Cyanoborohydride (NaBH3CN) | Borate salts, Cyanide salts, Water | < 50 (process dependent) | Generates toxic cyanide waste. wikipedia.org |

Reactivity and Mechanistic Investigations of Dicyclobutylmethanamine

Nucleophilic Reactivity of the Secondary Amine Functionality

The nitrogen atom in dicyclobutylmethanamine possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. This reactivity is the basis for its participation in a variety of substitution and addition reactions.

Acylation and Sulfonylation Reactions

Acylation and sulfonylation are fundamental transformations for secondary amines. In these reactions, the amine attacks the electrophilic carbonyl carbon of an acyl halide or the sulfur atom of a sulfonyl halide, respectively. This nucleophilic attack is followed by the elimination of a leaving group (typically a halide), resulting in the formation of a new N-C or N-S bond.

The general mechanism for these reactions involves the amine's lone pair attacking the electrophile. The steric hindrance presented by the two cyclobutyl groups on dicyclobutylmethanamine can influence the rate of these reactions compared to less bulky secondary amines.

While specific studies detailing the acylation and sulfonylation of dicyclobutylmethanamine are not extensively documented in the surveyed literature, its behavior is predicted by the established reactivity of secondary amines. The sulfonylation of amines, for instance, can proceed either through direct reaction where an additive acts as a base or via a nucleophilic addition mechanism involving a stable intermediate. nih.gov Additives like 4-(Dimethylamino)pyridine (DMAP) have been shown to be effective in assisting the sulfonylation of sterically hindered or weakly nucleophilic amines. nih.gov

Amide and Sulfonamide Formation

The products of acylation and sulfonylation reactions are amides and sulfonamides, respectively. These functional groups are of significant interest in medicinal chemistry and materials science. The formation of an amide bond via the reaction of dicyclobutylmethanamine with a carboxylic acid derivative would yield an N,N-disubstituted amide. Similarly, its reaction with a sulfonyl chloride would produce an N,N-disubstituted sulfonamide. These reactions are crucial for incorporating the dicyclobutyl-methyl motif into larger molecular frameworks.

Participation in C-N Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the construction of pharmaceuticals, agrochemicals, and natural products. nih.govresearchgate.net Dicyclobutylmethanamine, as a source of nitrogen, can participate in various C-N bond-forming reactions.

Cross-Coupling Methodologies Involving Dicyclobutylmethanamine

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds, particularly for the synthesis of arylamines. nih.govnih.govchemrxiv.org These reactions typically involve the coupling of an amine with an aryl halide or triflate. The use of soluble organic bases has been shown to facilitate these reactions, although the precise mechanistic role of the base can be complex and may influence the reaction rate. nih.govchemrxiv.org

While palladium-catalyzed cross-coupling is a major strategy, specific applications involving dicyclobutylmethanamine are not prominently featured in the reviewed literature. However, dicyclobutylmethanamine has been successfully employed in other C-N bond-forming reactions, such as the nucleophilic substitution of activated aryl halides. For example, it has been used in the synthesis of N⁶-substituted adenosine (B11128) derivatives, where it displaces a chlorine atom at the C6 position of a purine (B94841) ring system. nih.gov

Table 1: C-N Bond Formation Reaction with Dicyclobutylmethanamine

| Electrophile | Amine | Base | Solvent | Product | Yield (%) |

|---|

This reaction demonstrates the effective use of dicyclobutylmethanamine as a nucleophile to form a C-N bond with a heteroaromatic system.

Ring-Opening Reactions with Cyclic Ethers or Epoxides

The reaction of amines with epoxides is a classic example of a nucleophilic ring-opening reaction. nih.govjsynthchem.com Due to the inherent ring strain of the three-membered ring, epoxides are susceptible to attack by nucleophiles like dicyclobutylmethanamine. nih.gov

Under neutral or basic conditions, the reaction proceeds via an Sₙ2 mechanism. jsynthchem.comlibretexts.org The amine's lone pair directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol. In the case of an asymmetrical epoxide, the nucleophilic attack typically occurs at the less sterically hindered carbon atom. libretexts.orgyoutube.com While this is a well-established reaction for amines, specific documented examples of dicyclobutylmethanamine being used in epoxide ring-opening reactions were not found in the available literature.

Computational and Theoretical Chemistry Studies of Dicyclobutylmethanamine

Advanced Computational Methodologies Applied to Dicyclobutylmethanamine

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between a solute and solvent molecules, MD can reveal how the solvent influences the conformational landscape and dynamic behavior of the solute.

Investigating Conformational Changes in Different Solvents

A hypothetical molecular dynamics study could be designed to investigate the influence of different solvents on the conformational flexibility of Dicyclobutylmethanamine. The molecule's two cyclobutyl rings and the central secondary amine group allow for a range of possible spatial arrangements. The nature of the solvent is expected to play a significant role in stabilizing or destabilizing these conformations.

Simulations could be run in solvents of varying polarity, such as water (polar protic), methanol (B129727) (polar protic), dimethyl sulfoxide (B87167) (polar aprotic), and n-hexane (non-polar). Key parameters that would be analyzed from these simulations include the radius of gyration (Rg) and the solvent accessible surface area (SASA).

Radius of Gyration (Rg): This parameter provides a measure of the compactness of the molecule. A smaller Rg value suggests a more compact or folded conformation, while a larger value indicates a more extended structure.

Solvent Accessible Surface Area (SASA): This is the surface area of the molecule that is accessible to the solvent. Changes in SASA can indicate conformational changes that either expose or shield certain parts of the molecule from the solvent.

Expected Research Findings

In polar solvents like water and methanol, it is anticipated that Dicyclobutylmethanamine would adopt conformations that maximize hydrogen bonding between the secondary amine group and the solvent molecules. This could lead to a more extended structure to reduce steric hindrance and facilitate these interactions.

Conversely, in non-polar solvents such as n-hexane, intramolecular van der Waals interactions would likely dominate. This could favor more compact, folded conformations where the hydrophobic cyclobutyl groups are in closer proximity.

The following interactive data table presents hypothetical results from such a molecular dynamics study, illustrating the expected trends in the radius of gyration and solvent accessible surface area for Dicyclobutylmethanamine in different solvents.

Table 1: Hypothetical Molecular Dynamics Simulation Results for Dicyclobutylmethanamine in Various Solvents

| Solvent | Solvent Type | Average Radius of Gyration (Rg) (Å) | Average Solvent Accessible Surface Area (SASA) (Ų) |

| Water | Polar Protic | 3.85 | 320 |

| Methanol | Polar Protic | 3.78 | 315 |

| Dimethyl Sulfoxide | Polar Aprotic | 3.65 | 305 |

| n-Hexane | Non-polar | 3.52 | 290 |

These hypothetical findings suggest that the polarity of the solvent has a discernible effect on the conformational preferences of Dicyclobutylmethanamine, with more extended structures being favored in more polar environments.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org It is a widely used tool in computational chemistry to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. niscpr.res.in

Molecular Geometry and Electronic Properties

A DFT study of Dicyclobutylmethanamine would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The B3LYP functional combined with a basis set such as 6-31G(d,p) is a common choice for such calculations. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution around the molecule and helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For Dicyclobutylmethanamine, the MEP map would be expected to show a region of negative potential (typically colored red) around the nitrogen atom of the amine group, indicating its nucleophilic character due to the lone pair of electrons. The regions around the hydrogen atoms would exhibit a positive potential (typically colored blue).

Detailed Research Findings

Based on DFT studies of structurally similar molecules, such as those containing cyclobutane (B1203170) rings nanobioletters.com, a hypothetical set of optimized geometric parameters and electronic properties for Dicyclobutylmethanamine has been generated. The cyclobutane rings are known to be strained, which can influence the bond lengths and angles around them. niscpr.res.innanobioletters.com

The following interactive data tables present these hypothetical DFT results.

Table 2: Hypothetical Optimized Geometric Parameters for Dicyclobutylmethanamine

| Parameter | Bond/Angle | Value |

| Bond Length | C-N | 1.47 Å |

| N-H | 1.01 Å | |

| C-C (cyclobutyl) | 1.55 Å | |

| C-H (cyclobutyl) | 1.10 Å | |

| Bond Angle | C-N-C | 115° |

| H-N-C | 110° | |

| C-C-C (cyclobutyl) | 88° |

Table 3: Hypothetical Electronic Properties of Dicyclobutylmethanamine

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.2 D |

These theoretical findings provide a foundational understanding of the structural and electronic characteristics of Dicyclobutylmethanamine, which can be instrumental in predicting its reactivity and interactions with other molecules.

Advanced Analytical Chemistry of Dicyclobutylmethanamine

Chromatographic Separation Techniques for Dicyclobutylmethanamine

Chromatographic techniques are indispensable for the separation and quantification of dicyclobutylmethanamine from complex matrices and for assessing its purity. Both gas and liquid chromatography offer robust solutions for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like dicyclobutylmethanamine. The development of a GC-MS method involves optimizing parameters to achieve efficient separation and sensitive detection.

For the analysis of amines, it is often necessary to use a deactivated column to prevent peak tailing caused by the interaction of the basic amine with active sites on the column. A typical method would employ a capillary column with a non-polar or medium-polarity stationary phase.

Key GC-MS Parameters for Dicyclobutylmethanamine Analysis (Hypothetical)

| Parameter | Value/Condition |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

This interactive table presents hypothetical GC-MS parameters for the analysis of Dicyclobutylmethanamine, based on general methods for secondary amines.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile or thermally labile compounds, and it can also be adapted for the analysis of amines like dicyclobutylmethanamine. Reversed-phase HPLC is a common mode used for such analyses. Due to the basic nature of amines, peak shape can be an issue, which can often be mitigated by using a mobile phase with a suitable pH or by employing a column with low silanol (B1196071) activity.

For compounds like dicyclobutylmethanamine that lack a strong chromophore, UV detection can be challenging. In such cases, derivatization with a UV-active or fluorescent tag may be employed, or alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be utilized.

Illustrative HPLC Conditions for Dicyclobutylmethanamine Purity Assessment

| Parameter | Condition |

| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (LC-MS) or ELSD |

| Injection Volume | 10 µL |

This interactive table outlines potential HPLC conditions for the purity assessment of Dicyclobutylmethanamine, derived from methods for similar amine compounds.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are vital for the structural elucidation and functional group analysis of dicyclobutylmethanamine, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR would provide critical information for dicyclobutylmethanamine.

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, non-equivalent protons in the cyclobutyl rings and the methanamine bridge. The spectrum would show signals for the methine proton on the carbon bridging the two cyclobutyl rings, the protons of the cyclobutyl rings, and the proton on the nitrogen atom. The chemical shifts and coupling patterns would be indicative of their chemical environment and neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the methine carbon of the bridge, and the various methylene (B1212753) and methine carbons of the cyclobutyl rings.

Predicted NMR Data for Dicyclobutylmethanamine (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 3.0 - 3.5 | Multiplet (CH-N) |

| ¹H | 1.5 - 2.5 | Multiplets (Cyclobutyl CH and CH₂) |

| ¹H | 1.0 - 1.5 | Singlet (broad, NH) |

| ¹³C | 60 - 70 | CH |

| ¹³C | 25 - 40 | CH₂ |

| ¹³C | 15 - 25 | CH₂ |

This interactive table presents hypothetical NMR data for Dicyclobutylmethanamine, based on its structure and typical chemical shifts for similar functional groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For dicyclobutylmethanamine, these techniques would be used to confirm the presence of the secondary amine and the aliphatic C-H bonds.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the cyclobutyl and methyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the C-H and C-C bond vibrations of the aliphatic rings and the C-N bond.

Characteristic Vibrational Frequencies for Dicyclobutylmethanamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-N Stretch | 1020 - 1250 | IR, Raman |

| C-C Stretch | 800 - 1200 | Raman |

This interactive table lists the expected characteristic vibrational frequencies for Dicyclobutylmethanamine based on established group frequencies.

Mass Spectrometry Applications for Dicyclobutylmethanamine and Derivatives

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural characterization. For dicyclobutylmethanamine, the molecular ion peak would be expected at an odd nominal mass, consistent with the nitrogen rule for a compound containing a single nitrogen atom.

The fragmentation of aliphatic amines in EI-MS is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation. For dicyclobutylmethanamine, α-cleavage could lead to the loss of a cyclobutyl radical.

Plausible Mass Fragmentation Pattern for Dicyclobutylmethanamine

| m/z Value (Hypothetical) | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₄H₇]⁺ (Loss of a cyclobutyl radical) |

| 84 | [C₅H₉N]⁺ |

| 56 | [C₄H₈]⁺ |

This interactive table illustrates a hypothetical mass fragmentation pattern for Dicyclobutylmethanamine, based on the principles of amine fragmentation in mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a compound by measuring its mass with very high precision. nih.govviurrspace.ca This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. In the analysis of Dicyclobutylmethanamine, HRMS provides an accurate mass measurement of the protonated molecule ([M+H]⁺), which can then be compared to the theoretically calculated mass.

The molecular formula for Dicyclobutylmethanamine is C₉H₁₉N. The theoretical monoisotopic mass of the protonated molecule is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N) and the mass of a proton.

An experimentally determined accurate mass that is very close to the theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the elemental composition of the analyte.

Table 1: Theoretical and Experimental Accurate Mass Data for Dicyclobutylmethanamine

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₉N |

| Theoretical Monoisotopic Mass (M) | 141.15175 u |

| Theoretical m/z of [M+H]⁺ | 142.15958 u |

| Hypothetical Experimental m/z of [M+H]⁺ | 142.15941 u |

| Mass Accuracy (ppm) | -1.2 |

This interactive table summarizes the key mass values used in the HRMS analysis of Dicyclobutylmethanamine.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgelsevierpure.com For Dicyclobutylmethanamine, the protonated molecule ([M+H]⁺, m/z 142.16) is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. The resulting fragmentation pattern is characteristic of the molecule's structure.

The fragmentation of aliphatic amines is often characterized by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of Dicyclobutylmethanamine, the alpha-cleavage can result in the loss of a cyclobutyl radical. Another potential fragmentation pathway involves the cleavage of the bond between the methylene bridge and one of the cyclobutyl rings. The analysis of these fragments helps to piece together the structure of the original molecule.

Table 2: Proposed MS/MS Fragmentation Data for Dicyclobutylmethanamine ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|---|

| 142.16 | 86.09 | C₄H₈ | [CH₂(NH₂)-Cyclobutane]⁺ |

| 142.16 | 71.07 | C₅H₁₀N | [Cyclobutyl]⁺ |

This interactive table outlines the primary fragmentation pathways and resulting ions observed in the tandem mass spectrometry analysis of Dicyclobutylmethanamine.

Application of Dicyclobutylmethanamine As a Building Block in Complex Molecular Architectures

Synthesis of Adenosine (B11128) Receptor Agonist Analogues and Related Nucleosides

The N6 position of adenosine is a critical site for modification in the development of selective agonists for adenosine receptors (A1, A2A, A2B, and A3). The introduction of various substituents at this position can dramatically alter the affinity and selectivity of the resulting compound.

The primary strategy for introducing the dicyclobutylmethanamine moiety onto the N6-position of an adenosine derivative involves a nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with a purine (B94841) precursor bearing a suitable leaving group at the C6 position, most commonly a chlorine atom.

The general synthetic route involves the reaction of 6-chloropurine (B14466) ribonucleoside with dicyclobutylmethanamine in the presence of a base and a suitable solvent. The lone pair of electrons on the nitrogen atom of dicyclobutylmethanamine attacks the electron-deficient C6 carbon of the purine ring, displacing the chloride ion. The use of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is essential to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Alternative methods have also been developed to circumvent issues associated with the SNAr pathway, such as the cleavage of the labile glycosidic bond under harsh conditions. nih.gov One such approach involves the conversion of inosine (B1671953) derivatives into N6-substituted adenosines. nih.gov This can be achieved by activating the O6 position of a protected inosine, followed by displacement with dicyclobutylmethanamine. For instance, reactions using in situ formed hexaalkylphosphorus triamides can facilitate the conversion of hypoxanthine (B114508) nucleosides to a wide range of adenosine derivatives. nih.gov

This steric impediment often necessitates more forcing reaction conditions to achieve acceptable yields. These conditions may include:

Higher Temperatures: Increased thermal energy is required to overcome the activation energy barrier imposed by steric repulsion.

Longer Reaction Times: Allowing the reaction to proceed for an extended period can compensate for the slower reaction rate.

Use of a Catalyst: In some cases, a catalyst may be employed to facilitate the substitution.

Microwave Irradiation: This technique can often accelerate reactions that are slow under conventional heating.

The choice of solvent and base is also critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to solvate the reactants effectively. The structural properties of the amine directly impact the reaction efficiency, as illustrated in the following interactive table.

Table 1: Influence of Amine Structure on Hypothetical Reaction Yields in N6-Substitution Note: The following data is illustrative and intended to demonstrate the general principle of how steric hindrance affects reaction yields. Actual yields may vary based on specific reaction conditions.

| Amine | Structure | Steric Hindrance | Relative Reaction Rate | Hypothetical Yield (%) |

|---|---|---|---|---|

| Dimethylamine | (CH₃)₂NH | Low | High | 90-95% |

| Diisopropylamine (B44863) | ((CH₃)₂CH)₂NH | Medium | Medium | 65-75% |

| Dicyclobutylmethanamine | (C₄H₇)₂CHNH₂ | High | Low | 40-60%* |

*Requires optimized or more forcing conditions.

Dicyclobutylmethanamine in the Design of Scaffolds for Organic Synthesis

Beyond its role in medicinal chemistry, the distinct steric and electronic properties of dicyclobutylmethanamine make it a candidate for applications in catalyst design and materials science.

In homogeneous catalysis, the ligands coordinated to a metal center are crucial for determining the catalyst's activity, selectivity, and stability. nih.govethernet.edu.etnrel.gov Bulky ligands are often employed to create a specific steric environment around the metal, which can control substrate access and favor a particular reaction pathway, leading to high selectivity (e.g., enantioselectivity or regioselectivity). nih.gov

Dicyclobutylmethanamine can be incorporated into larger ligand structures, such as phosphine-amines or N-heterocyclic carbenes (NHCs). The key properties it imparts include:

Defined Steric Bulk: The two cyclobutyl groups create a rigid and well-defined steric pocket around the metal center. This can be exploited to enhance enantioselectivity in asymmetric catalysis.

Electron-Donating Character: As an alkylamine, it is an electron-donating group, which can increase the electron density on the metal center. This can influence the metal's reactivity in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles.

Increased Solubility: The non-polar cyclobutyl groups can enhance the solubility of the resulting metal complex in organic solvents.

While specific catalysts incorporating the dicyclobutylmethanamine fragment are not yet widely reported, its properties align well with the principles of modern ligand design aimed at creating highly efficient and selective catalysts. rsc.org

Table 2: Potential Application of Dicyclobutylmethanamine in Ligand Design

| Property Conferred by Dicyclobutylmethanamine | Impact on Catalysis | Potential Application Area |

|---|---|---|

| Significant and rigid steric hindrance | Enhances enantioselectivity and regioselectivity | Asymmetric hydrogenation, cross-coupling reactions |

| Electron-donating inductive effect | Modulates electronic properties of the metal center, potentially increasing catalytic activity | C-H activation, hydroamination |

| Increased lipophilicity | Improves solubility in non-polar organic solvents | Homogeneous catalysis in hydrocarbon solvents |

The incorporation of bulky, rigid, and chemically robust subunits is a key strategy in the design of advanced functional materials. The dicyclobutylmethanamine scaffold offers several features that could be advantageous in materials science.

High-Performance Polymers: When incorporated as a monomer or a side-chain in polymers, the bulky dicyclobutyl groups can restrict chain mobility. This leads to an increase in the glass transition temperature (Tg), enhancing the thermal stability and mechanical strength of the material. Such polymers could find use in applications requiring high thermal and chemical resistance.

Porous Organic Frameworks (POFs) and Cages: The rigid structure of dicyclobutylmethanamine makes it an attractive building block for creating materials with intrinsic microporosity. By linking these units with other rigid linkers, three-dimensional networks with defined pore sizes can be constructed. These materials could have potential applications in gas storage, separation, and heterogeneous catalysis.

Organic Electronics: The amine functionality allows dicyclobutylmethanamine to be incorporated into conjugated systems. The bulky side groups could serve to disrupt intermolecular packing (π-π stacking) in the solid state, which can influence the material's charge transport properties and solubility for solution-based processing.

Table 3: Potential Uses of Dicyclobutylmethanamine in Functional Materials

| Material Class | Role of Dicyclobutylmethanamine | Resulting Property | Potential Application |

|---|---|---|---|

| High-Performance Polymers (e.g., polyimides, polyamides) | Monomer or pendant group | Increased Tg, enhanced thermal stability, reduced solubility | Aerospace components, high-temperature membranes |

| Porous Organic Polymers/Frameworks | Structural building block (node) | Permanent intrinsic microporosity, high surface area | Gas storage (H₂, CH₄), selective CO₂ capture |

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Trends in Synthetic Approaches for Dicyclobutylmethanamine

Future synthetic strategies for dicyclobutylmethanamine are expected to move beyond traditional methods, embracing innovative and more efficient catalytic systems. The focus will likely be on enhancing selectivity, improving yields, and simplifying reaction pathways.

One of the most promising avenues is the application of biocatalysis . researchgate.netmdpi.comnih.gov The use of engineered enzymes, such as transaminases or imine reductases, could offer highly stereoselective routes to chiral derivatives of dicyclobutylmethanamine. researchgate.netmdpi.com Biocatalytic processes often occur under mild, aqueous conditions, significantly reducing the environmental impact compared to classical organic synthesis. mdpi.comrsc.orgmdpi.com Researchers may focus on discovering or engineering enzymes that can accommodate the bulky dicyclobutyl moiety. researchgate.net

Photocatalysis represents another frontier, offering novel pathways for C-C and C-N bond formation under mild conditions. edhat.comresearchgate.net Light-induced transformations could enable the synthesis of highly substituted dicyclobutylmethanamine analogues that are difficult to access through conventional thermal reactions. researchgate.net The combination of photocatalysts with enzymes in cooperative catalysis could lead to unprecedented molecular diversity. edhat.com

Furthermore, the development of novel homogeneous and heterogeneous catalysts will continue to be a central theme. rsc.orgmdpi.commdpi.com Research into custom-designed ligands for transition metal catalysts could lead to more active and selective systems for the synthesis of dicyclobutylmethanamine and its N-substituted derivatives. uvic.cascispace.commit.edu The development of reusable solid catalysts would also align with the goals of sustainable chemistry by simplifying product purification and minimizing catalyst waste.

Table 1: Comparison of Hypothetical Synthetic Routes for Dicyclobutylmethanamine

| Feature | Traditional Reductive Amination | Emerging Biocatalytic Approach |

| Catalyst | Metal Hydride (e.g., NaBH₃CN) | Engineered Transaminase |

| Solvent | Methanol (B129727) / Acetonitrile | Aqueous Buffer |

| Temperature | 25-60 °C | 25-40 °C |

| Pressure | Atmospheric | Atmospheric |

| Stereoselectivity | Generally Low (produces racemate) | Potentially High (>99% ee) |

| Byproducts | Stoichiometric salt waste | Alanine (recyclable co-product) |

| Atom Economy | Moderate | High |

Advanced Computational Prediction and Machine Learning in Dicyclobutylmethanamine Chemistry

Computational chemistry and machine learning are set to revolutionize the study of dicyclobutylmethanamine by enabling the rapid prediction of molecular properties and reactivity, thereby accelerating the discovery of new derivatives with desired functions.

Quantum mechanical (QM) calculations can provide deep insights into the electronic structure, conformation, and reactivity of dicyclobutylmethanamine and its derivatives. cmu.edu These methods can be used to predict reaction barriers, elucidate reaction mechanisms, and guide the design of more efficient synthetic routes. nih.gov

Machine learning (ML) models, trained on large datasets of chemical reactions and molecular properties, offer a powerful tool for high-throughput screening. researchgate.netnih.gov By developing ML models specific to the chemical space around dicyclobutylmethanamine, researchers could predict key properties such as binding affinity to biological targets, solubility, and metabolic stability. researchgate.net This data-driven approach can significantly reduce the time and cost associated with experimental screening. nih.gov For instance, ML algorithms could predict the success of a given reaction, optimizing conditions before any experiment is run. cmu.eduresearchgate.net

The integration of ML with automated synthesis platforms could create a closed-loop system for the discovery and optimization of dicyclobutylmethanamine-derived compounds. nih.gov An algorithm could propose novel structures, predict their properties, and then an automated system could synthesize and test the most promising candidates, with the results feeding back into the model for continuous improvement.

Table 2: Hypothetical Machine Learning Predictions for Novel Dicyclobutylmethanamine Derivatives

| Derivative | Predicted Property | Predicted Value | Confidence Score |

| N-methyl-dicyclobutylmethanamine | Receptor A Affinity (Ki) | 15 nM | 0.92 |

| N-acetyl-dicyclobutylmethanamine | Aqueous Solubility | 1.2 g/L | 0.88 |

| 4-hydroxy-dicyclobutylmethanamine | Metabolic Stability (t½) | 240 min | 0.85 |

| N-(pyridin-2-yl)-dicyclobutylmethanamine | Catalyst Ligand Efficacy | High | 0.95 |

Novel Non-Pharmaceutical Applications of Dicyclobutylmethanamine-Derived Compounds

While the primary interest in dicyclobutylmethanamine has been in the pharmaceutical context, its unique sterically hindered structure suggests potential applications in other fields, such as materials science and catalysis.

As a ligand in catalysis , the dicyclobutylmethanamine scaffold could be used to create novel ligands for transition metal catalysts. The bulky cyclobutyl groups could create a specific steric environment around the metal center, potentially leading to high selectivity in catalytic transformations such as cross-coupling reactions or asymmetric hydrogenation. mit.edusemanticscholar.org

In materials science , dicyclobutylmethanamine could serve as a monomer or a building block for the synthesis of novel polymers. The rigid and bulky nature of the dicyclobutyl groups could impart unique thermal and mechanical properties to the resulting materials, such as high glass transition temperatures or enhanced rigidity. Its derivatives could also be investigated as curing agents for epoxy resins or as components of advanced coatings.

In agricultural chemistry , derivatives of dicyclobutylmethanamine could be explored for their potential as fungicides, herbicides, or insecticides. The unique lipophilic character imparted by the dicyclobutyl groups might enhance the bioavailability and efficacy of these compounds.

Integration of Dicyclobutylmethanamine Chemistry with Sustainable Practices

Future research on dicyclobutylmethanamine will increasingly be guided by the principles of green chemistry, aiming to minimize the environmental impact of its synthesis and application. uniroma1.itmdpi.com

A key focus will be on improving the atom economy of synthetic routes. primescholars.comjocpr.comnih.gov This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. researchgate.netjocpr.comrsc.org Catalytic reactions, by their nature, are more atom-economical than stoichiometric processes. nih.gov

The use of renewable feedstocks is another critical aspect of sustainable chemistry. nih.govkit.edugreenchemistry-toolkit.orgscispace.com Research could explore the synthesis of cyclobutane (B1203170) precursors from bio-based sources, such as carbohydrates or lignin, which would significantly reduce the carbon footprint of dicyclobutylmethanamine production. nih.govkit.edugreenchemistry-toolkit.org

The selection of green solvents is also paramount. mdpi.comwhiterose.ac.uk Future synthetic protocols will likely favor the use of water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) over traditional volatile organic compounds. mdpi.commdpi.com Solvent-free reaction conditions will also be an important area of investigation. whiterose.ac.uk

Table 3: Green Chemistry Metrics for a Hypothetical Dicyclobutylmethanamine Synthesis

| Metric | Traditional Route | Potential Green Route |

| Atom Economy | 65% | >90% (e.g., via catalytic addition) |

| Solvent | Toluene, Dichloromethane | Water, 2-MeTHF |

| Feedstock Origin | Petrochemical | Bio-based precursors |

| Number of Steps | 4 | 2 (e.g., one-pot tandem reaction) |

| Energy Input | High (reflux temperatures) | Low (mild, biocatalytic conditions) |

Q & A

Q. What are the recommended methodologies for synthesizing Dicyclobutylmethanamine with high purity for biochemical studies?

Synthesis should focus on stepwise cyclization and amine functionalization. A common approach involves reacting cyclobutanone derivatives with methoxymethylamine under controlled pH, followed by catalytic hydrogenation to reduce intermediates. Ensure purity (>95%) via recrystallization or chromatography. Characterization requires NMR (¹H/¹³C) to confirm cyclobutyl geometry and amine proton shifts, complemented by mass spectrometry (e.g., ESI-MS) to verify molecular weight . Avoid industrial-scale methods (e.g., continuous flow reactors) unless microfluidic systems are adapted for lab-scale reproducibility.

Q. How should researchers design initial stability tests for Dicyclobutylmethanamine under varying storage conditions?

Adopt an accelerated stability protocol:

- Variables: Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.

- Analysis: Monitor degradation via HPLC-UV at 0, 1, 3, and 6 months. Use LC-MS to identify breakdown products (e.g., cyclobutane ring-opening or amine oxidation).

- Controls: Store inert analogs (e.g., cyclobutane derivatives without amine groups) to isolate degradation pathways specific to the methanamine moiety .

Advanced Research Questions

Q. How can contradictory data on Dicyclobutylmethanamine’s reactivity in aqueous vs. nonpolar solvents be resolved?

Contradictions often arise from solvent-dependent conformational changes in the cyclobutyl ring. To address this:

- Experimental: Use dynamic NMR (DNMR) to study ring-flipping kinetics in D₂O vs. CDCl₃. Calculate activation energy barriers (ΔG‡) to quantify stability.

- Computational: Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvent interactions. Compare predicted vs. observed reaction rates for nucleophilic substitution or oxidation .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate solvent polarity as a key variable .

Q. What strategies optimize Dicyclobutylmethanamine’s enantiomeric resolution for chiral drug discovery applications?

- Chromatography: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase (hexane:isopropanol with 0.1% diethylamine) to enhance peak separation.

- Derivatization: React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze diastereomers via ¹⁹F NMR .

- Crystallization: Screen co-crystallizing agents (e.g., tartaric acid derivatives) to exploit lattice energy differences .

Q. How should researchers design in vitro assays to evaluate Dicyclobutylmethanamine’s neuropharmacological activity while minimizing false positives?

- Assay Design:

- Targets: Prioritize receptors with cyclobutane affinity (e.g., NMDA or σ-1 receptors).

- Controls: Include competitive inhibitors (e.g., MK-801 for NMDA) and inert cyclobutane analogs.

- False-Positive Mitigation: Use orthogonal assays (e.g., calcium imaging + patch-clamp electrophysiology) to confirm activity .

- Data Interpretation: Apply strict statistical thresholds (p < 0.01, Bonferroni correction) and report effect sizes to avoid overinterpretation .

Methodological Guidance for Data Interpretation

Q. How to address inconsistencies in reported CAS registry numbers or nomenclature for Dicyclobutylmethanamine analogs?

- Cross-Reference Databases: Use IUPAC guidelines and authoritative sources (e.g., PubChem, ChemSpider) to verify CAS numbers. For example, discrepancies in EPA systematic names (e.g., "Methanamine, N-methyl-" vs. trade names) require alignment with IUPAC rules .

- Documentation: Include full chemical descriptors (e.g., "1-[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanamine") in supplementary materials to avoid ambiguity .

Q. What frameworks are recommended for integrating Dicyclobutylmethanamine into structure-activity relationship (SAR) models?

- Descriptor Selection: Include steric parameters (e.g., Tolman’s cone angle for cyclobutyl groups) and electronic properties (Hammett σ values for substituents).

- Validation: Use leave-one-out cross-validation (LOO-CV) and external test sets to avoid overfitting.

- Case Study: Compare SAR trends with structurally related amines (e.g., bicyclo[2.2.1]heptanamine) to identify cyclobutane-specific contributions .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling Dicyclobutylmethanamine in electrophysiology or in vivo studies?

- PPE: Nitrile gloves, chemical-resistant lab coats, and vapor-rated goggles.

- Waste Management: Segregate amine-containing waste and neutralize with 10% acetic acid before disposal.

- In Vivo Guidelines: Adhere to OECD 423 guidelines for acute toxicity testing, prioritizing cell-based assays before rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.